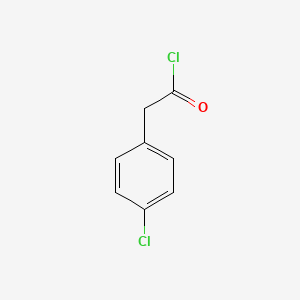
4-Chlorophenylacetyl chloride
Cat. No. B1347026
Key on ui cas rn:
25026-34-0
M. Wt: 189.04 g/mol
InChI Key: UMQUIRYNOVNYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04168315
Procedure details


The requisite p-chlorophenylacetyl chloride was prepared in the following manner. p-Chlorophenylacetic acid (15 g.; 0.088 mole) and thionyl chloride (31.5 g.; 0.0264 mole) were heated at reflux for 2 hours. Excess thionyl chloride was removed in vacuo to afford the acid chloride which was used without further purification.


Yield
71%

Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.S(Cl)([Cl:14])=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([Cl:14])=[O:11])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
31.5 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess thionyl chloride was removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)CC(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 71% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
